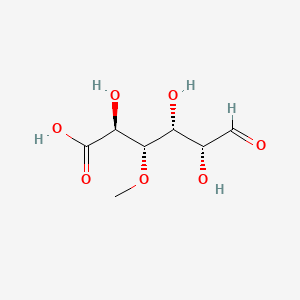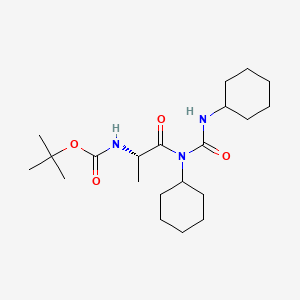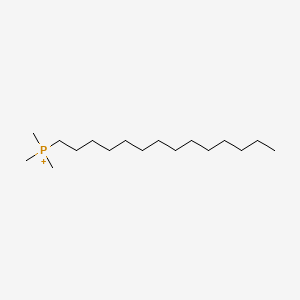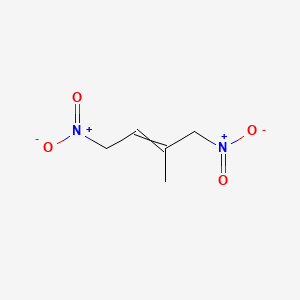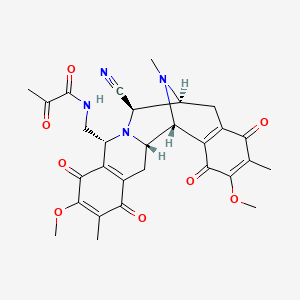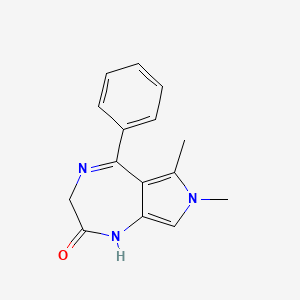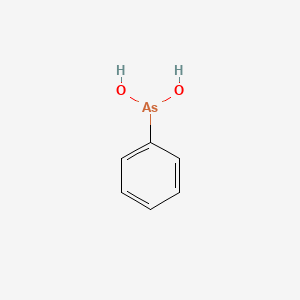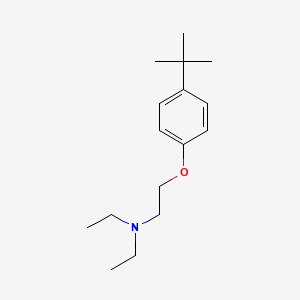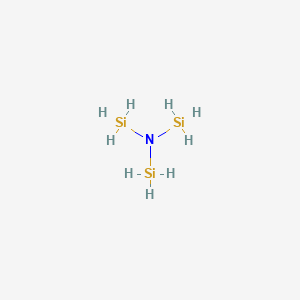
Trisilylamine
説明
Trisilylamine (TSA) is a chlorine and carbon-free commercial silylamine precursor . It is well-known for inducing improvements in the process and properties of silicon nitride (SiN x) thin films grown using atomic layer deposition (ALD) . It is also used in semiconductor processing for the deposition of silicon nitride, silicon oxynitride, and silicon oxide films .
Synthesis Analysis
Trisilylamine can be synthesized through gas phase-phase synthesis . The synthesis involves a reactor vessel with inlets for gaseous reactants and an inert gas . The system may include mechanical or static mixers . In another method, the monohalosilane is added to a reactor containing an anhydrous solvent to form a solution at a temperature ranging from approximately −100° C. to approximately 0° C .Molecular Structure Analysis
The molecular formula of Trisilylamine is H9NSi3 . Its average mass is 107.335 Da and its mono-isotopic mass is 107.004280 Da . At 115 K, crystals of trisilylamine are triclinic, with a = 6.84, b = 8.17, c = 6.87 Å, α= 95.5, β= 119.1, γ= 98.6° .Chemical Reactions Analysis
Trisilylamine is used as a precursor for the deposition of highly etch-resistant SiN x thin films having a high growth rate at a low temperature (<300 °C) using plasma enhanced ALD (PEALD) with hollow cathode plasma (HCP) . It is also involved in a reaction with hydrogen chloride .Physical And Chemical Properties Analysis
Trisilylamine is a colorless liquid with a strong ammonia-like odor. It is highly reactive and easily decomposes in the presence of air and water. The boiling point of trisilylamine is 148˚C, and its melting point is -50˚C. The compound has a high vapor pressure and is highly flammable.科学的研究の応用
Silicon Nitride Growth
Scientific Field
Application Summary
TSA is known to induce improvements in the process and properties of silicon nitride (SiN x) thin films grown using atomic layer deposition (ALD) .
Methods of Application
TSA is used as a precursor in low-temperature plasma-enhanced ALD with hollow cathode plasma (HCP). The TSA molecule’s higher surface reactivity, enabled by weaker Si–N bonds, higher molecular polarity, and the existence of reactive Si–Si bonds, contributes to the improvements in PEALD SiN x .
Results or Outcomes
TSA grows SiN x film faster than other silylamine precursors. Furthermore, the TSA precursor produces SiN x films that have lower wet etch rate (WER) when compared to other silylamine precursors .
Plasma-Enhanced Atomic Layer Deposition (PEALD)
Scientific Field
Application Summary
TSA is used as a highly reactive silicon precursor in the deposition of PEALD Silicon Nitride (SiN), which is desired for front-end-of-line applications in semiconductor industries .
Methods of Application
The PEALD SiN is deposited using TSA as the silicon precursor and three different reaction partners for a nitrogen precursor .
Results or Outcomes
The quality of PEALD SiN layers is compared with the reference standard, low-pressure chemical vapor deposition SiN layers. The properties of different SiN layers are interpreted using FTIR and XPS material characterization techniques .
Chemical Vapor Deposition (CVD)
Scientific Field
Application Summary
TSA is used in the field of semiconductor chip manufacturing, particularly in the process of Chemical Vapor Deposition (CVD) .
Methods of Application
TSA is used in a flow type CVD machine to deposit silicon dielectrics into shallow trench isolation technology (STI). It is mainly used for filling advanced logic technology nodes and 3D NAND bit lines with main oxides .
Results or Outcomes
The use of TSA in CVD allows for the deposition of silicon dielectrics into STI, which is crucial in the manufacturing of semiconductor chips .
Nanotechnology
Scientific Field
Application Summary
TSA is used as a highly reactive silicon precursor in the deposition of Plasma-Enhanced Atomic Layer Deposition (PEALD) Silicon Nitride (SiN), which is crucial in nanotechnology applications .
Safety And Hazards
将来の方向性
The global Trisilylamine (TSA) market is expected to witness significant growth, with a projected CAGR of % during the forecasted period . The increasing demand for TSA in the electronics and semiconductor industry is a major driving factor for market growth . Companies are investing in research and development activities to introduce new and improved TSA products to cater to the evolving requirements of end-users .
特性
InChI |
InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJXMPCFODQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N([SiH3])([SiH3])[SiH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9NSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisilylamine | |
CAS RN |
13862-16-3 | |
| Record name | Silanamine, N,N-disilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)
![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)
![Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine](/img/structure/B1208160.png)

![Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B1208165.png)
![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
